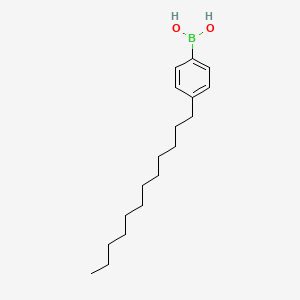

(4-Dodecylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-dodecylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16,20-21H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHSXQBUASGIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592552 | |

| Record name | (4-Dodecylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206763-93-1 | |

| Record name | (4-Dodecylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-Dodecylphenyl)boronic acid

Abstract

(4-Dodecylphenyl)boronic acid is a key intermediate in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules with applications in materials science and drug development.[1][2] This guide provides a comprehensive overview of the robust synthesis, purification, and detailed characterization of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[3] The dodecyl group in this compound imparts significant lipophilicity, making it an ideal building block for molecules designed to interact with biological membranes or to be incorporated into organic electronic materials. Its synthesis, while based on established organometallic principles, requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Pathways: A Mechanistic Approach

The most prevalent and scalable method for the synthesis of this compound involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a trialkyl borate. Two primary routes are commonly employed: the Grignard reaction and organolithium-mediated borylation.

Grignard-Mediated Synthesis: The Workhorse Method

This approach leverages the reaction of a Grignard reagent, formed from 4-dodecylbromobenzene, with a trialkyl borate. This method is often favored for its operational simplicity and cost-effectiveness.[4][5]

Mechanism: The synthesis proceeds via the formation of 4-dodecylphenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.[6]

Caption: Grignard-mediated synthesis of this compound.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. A solution of 4-dodecylbromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C and transferred via cannula to a solution of triisopropyl borate in anhydrous THF, also at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Organolithium-Mediated Synthesis: For Enhanced Reactivity

An alternative route involves the use of an organolithium reagent, typically generated via lithium-halogen exchange. This method can be advantageous for substrates that are less reactive towards magnesium.[7][8]

Mechanism: 4-Dodecylbromobenzene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate 4-dodecylphenyllithium. This highly reactive species then readily reacts with a trialkyl borate, followed by acidic workup to afford the boronic acid.[9]

Purification: Achieving Analytical Purity

The purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydride trimers known as boroxines.[10]

Purification Protocol:

-

Recrystallization: The crude this compound can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[11]

-

Acid-Base Extraction: An effective method involves dissolving the crude product in a nonpolar organic solvent and extracting with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt.[12] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is collected by filtration.[12]

-

Chromatography: While standard silica gel chromatography can lead to decomposition, purification of the corresponding boronate ester (e.g., pinacol ester) on silica gel is a viable strategy.[13][14] The ester can then be hydrolyzed to the boronic acid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

-

¹H NMR: Provides information on the proton environment. The aromatic protons will appear as distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons of the dodecyl chain will appear as a series of multiplets in the upfield region (δ 0.8-2.7 ppm). The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.[15]

-

¹³C NMR: Confirms the carbon framework. The aromatic carbons will resonate in the δ 120-140 ppm range. A key diagnostic peak is the ipso-carbon attached to the boron, which can sometimes be broad or difficult to detect.[16] The aliphatic carbons of the dodecyl chain will appear in the δ 14-35 ppm range.

-

¹¹B NMR: This technique is specific for the boron nucleus and provides direct evidence for the presence of the boronic acid. A single, broad resonance is typically observed in the range of δ 27-30 ppm for tricoordinate boronic acids.[16]

NMR Data Summary:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 | d | Ar-H ortho to B(OH)₂ |

| ~7.2 | d | Ar-H meta to B(OH)₂ | |

| ~2.6 | t | Ar-CH₂- | |

| ~1.6 | m | Ar-CH₂-CH₂- | |

| ~1.2-1.4 | m | -(CH₂)₉- | |

| ~0.9 | t | -CH₃ | |

| ¹³C | ~145 | s | C-B |

| ~135 | s | Ar-C ortho to B(OH)₂ | |

| ~128 | s | Ar-C meta to B(OH)₂ | |

| ~130 | s | Ar-C para to B(OH)₂ | |

| ~36 | s | Ar-CH₂- | |

| ~32-22 | s | -(CH₂)₁₀- | |

| ~14 | s | -CH₃ | |

| ¹¹B | ~28 | br s | -B(OH)₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique, often in the negative ion mode, where the [M-H]⁻ ion is observed.[17] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. It is important to note that boronic acids can form adducts or dehydrate in the mass spectrometer, which can complicate spectral interpretation.[18][19]

Expected MS Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 291.2490 | ~291.2 |

| [M-H]⁻ | 289.2334 | ~289.2 |

| [M+Na]⁺ | 313.2309 | ~313.2 |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for assessing the purity of this compound. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water containing a small amount of trifluoroacetic acid.[20]

-

Elemental Analysis: Provides the percentage composition of carbon and hydrogen, which should be within ±0.4% of the theoretical values for C₁₈H₃₁BO₂.

Safety and Handling

Organoboron compounds require careful handling.[21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[22]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[23]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture to prevent degradation.[24]

Conclusion

The synthesis and characterization of this compound are well-established processes that are crucial for its application in advanced organic synthesis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can reliably produce and validate this important chemical building block. Adherence to rigorous characterization techniques is paramount to ensure the quality and reactivity of the compound in subsequent synthetic transformations.

References

- Al-Zoubi, R. M. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYLAMINOBORANE.

-

Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]

- Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3357-3364.

- Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry.

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3268-3274.

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3268. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CA2297780A1 - Synthesis of aryl boronic acids.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183. [Link]

- Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(45), 15807-15816.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

- Nishihara, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3350-3354.

- Google Patents. (n.d.). WO1999064428A1 - Synthesis of aryl boronic acids.

- Al-Zoubi, R. M. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE.

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.

- Foley, D. A., et al. (2014). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 18(11), 1432-1435.

- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(7), 1314-1353.

- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-dodecylphenylboronic acid. Retrieved from [Link]

- Wagner, C., et al. (n.d.).

-

KingProlly. (2025, July 30). What precautions are needed when handling boron III oxide? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-(Dodecyloxy)phenyl)boronic acid. PubChem. Retrieved from [Link]

- Dostál, J., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.

-

ResearchGate. (n.d.). 1 H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. Retrieved from [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved from [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. rsc.org [rsc.org]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. waters.com [waters.com]

- 21. leapchem.com [leapchem.com]

- 22. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 23. king-boron.com [king-boron.com]

- 24. Boron - ESPI Metals [espimetals.com]

An In-Depth Technical Guide to (4-Dodecylphenyl)boronic acid: Physicochemical Properties and Key Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of an Amphiphilic Boronic Acid

(4-Dodecylphenyl)boronic acid stands as a molecule of significant interest at the intersection of materials science, analytical chemistry, and pharmaceutical development. Its unique amphiphilic nature, combining a hydrophilic boronic acid head with a long, hydrophobic dodecyl tail, imparts distinct self-assembly properties and opens avenues for novel applications. This technical guide, designed for the discerning researcher, delves into the core physicochemical properties of this compound, providing not only a compilation of its characteristics but also a practical framework for its experimental characterization. By understanding the fundamental attributes of this compound, scientists and drug development professionals can better harness its potential in areas ranging from sophisticated biosensing platforms to advanced drug delivery systems.

Section 1: Core Physicochemical Profile

A comprehensive understanding of a molecule's physicochemical properties is paramount to its successful application. This section outlines the key identifiers and characteristics of this compound.

Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 206763-93-1[1]

-

Molecular Formula: C₁₈H₃₁BO₂[1]

-

Molecular Weight: 290.25 g/mol [2]

-

Chemical Structure:

Tabulated Physicochemical Data

| Property | Value/Information | Source |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| pKa | Estimated to be around 9, typical for arylboronic acids. The hydrophobic nature may slightly alter this value in aqueous environments. | [3] |

| Solubility | Due to its amphiphilic nature, it is expected to have low solubility in water and higher solubility in organic solvents. It may form micelles in aqueous solutions above a certain concentration. | [4][5] |

| Appearance | Typically a white to off-white solid. | General knowledge |

Section 2: Experimental Characterization Protocols

To ensure the identity, purity, and properties of this compound, a suite of analytical techniques should be employed. This section provides detailed, step-by-step methodologies for key characterization experiments, grounded in established practices for boronic acid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound.

2.1.1. ¹H NMR Spectroscopy

-

Objective: To identify the proton environments within the molecule.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent is critical, as boronic acids can form boroxines (anhydrides) in aprotic solvents, leading to complex spectra. Using a protic solvent like methanol-d₄ can break up these oligomers.

-

Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: Two doublets in the range of 7.0-8.0 ppm, corresponding to the protons on the phenyl ring.

-

Alkyl Chain Protons: A series of multiplets and a triplet in the range of 0.8-2.7 ppm. The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The methylene group (CH₂) adjacent to the aromatic ring will be a triplet around 2.6 ppm.

-

Boronic Acid Protons (B(OH)₂): A broad singlet that can be exchangeable with water in the solvent. Its position can vary and it may not be observed in protic solvents.

-

2.1.2. ¹³C NMR Spectroscopy

-

Objective: To identify the carbon environments within the molecule.

-

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Carbons: Signals in the range of 125-150 ppm. The carbon attached to the boron atom can be broad or sometimes not observed due to quadrupolar relaxation.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (14-36 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

-

Objective: To identify characteristic vibrational modes of the boronic acid and the alkylphenyl structure.

-

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Absorption Bands (cm⁻¹):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic band typically found in the 1330-1380 cm⁻¹ region.[2]

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

Determination of pKa

The acidity of the boronic acid moiety is a critical parameter, especially for applications in biological systems. Due to the hydrophobic nature of this compound, a co-solvent system is often necessary.

-

Objective: To determine the acid dissociation constant (pKa) of the boronic acid group.

-

Methodology: Spectrophotometric Titration

-

Rationale: The UV-Vis absorbance of the phenylboronic acid changes as it transitions from the neutral trigonal form to the anionic tetrahedral boronate form upon deprotonation. This change can be monitored as a function of pH.

-

Protocol: a. Prepare a stock solution of this compound in a suitable organic solvent like methanol or DMSO. b. Prepare a series of buffered aqueous solutions with varying pH values (e.g., from pH 7 to 11). c. Add a small, constant aliquot of the stock solution to each buffered solution to create a series of solutions with the same concentration of the boronic acid but different pH values. The final concentration should be such that the absorbance is within the linear range of the spectrophotometer. The percentage of the organic co-solvent should be kept constant across all samples. d. Measure the UV-Vis spectrum of each solution. e. Plot the absorbance at a wavelength where the change is maximal against the pH. f. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Section 3: Applications in Research and Development

The unique amphiphilic structure of this compound makes it a versatile tool in various research and development areas.

Biosensing

Phenylboronic acids are well-known for their ability to reversibly bind with cis-diols, a structural motif found in saccharides.[6] This interaction forms the basis of many glucose sensors.[7][8][9] The long dodecyl chain of this compound allows for its incorporation into hydrophobic environments, such as lipid bilayers or polymer matrices, creating organized assemblies for enhanced sensing performance.[10]

-

Mechanism of Action in Glucose Sensing: The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form has a higher affinity for diols like glucose. The binding of glucose shifts this equilibrium, which can be detected through various means, including fluorescence changes or electrochemical signals.[6]

Caption: Equilibrium of boronic acid with its anionic form and subsequent binding to glucose.

Drug Delivery Systems

The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions.[5][11][12] These micelles have a hydrophobic core formed by the dodecyl chains and a hydrophilic shell of boronic acid groups. This structure is ideal for encapsulating hydrophobic drugs, thereby increasing their solubility and bioavailability.[13][14][15]

-

pH-Responsive Drug Release: The boronic acid groups on the micelle surface can be used to create pH-responsive drug delivery systems. For instance, a drug can be conjugated to the boronic acid via a boronate ester linkage. In the acidic environment of a tumor, this linkage can be hydrolyzed, leading to the release of the drug.[13]

Caption: Schematic of a pH-responsive drug delivery system using boronic acid-functionalized micelles.

Section 4: Safety and Handling

As with any chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) for this compound may not be universally available, general precautions for boronic acids should be followed. Boronic acids are generally considered to be of low toxicity. However, they can be irritating to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor. PubMed. Available at: [Link]

-

4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties. Chemsrc. Available at: [Link]

-

Synthesis of a Novel Amphiphile Containing Both Phenylboronic Acid and Naphthalene and Preparation of the Fluorescent Vesicular Sensor. Chemical Journal of Chinese Universities. Available at: [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PubMed Central. Available at: [Link]

-

Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath's research portal. Available at: [Link]

-

This compound | C18H31BO2 | CID 18172826. PubChem. Available at: [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence. Available at: [Link]

-

Self-assembled nanocomplex between polymerized phenylboronic acid and doxorubicin for efficient tumor-targeted chemotherapy. PubMed Central. Available at: [Link]

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available at: [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. De Gruyter. Available at: [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PubMed Central. Available at: [Link]

-

From Large Polycyclic Aromatic Hydrocarbons to Extended Aromate-Rich Networks. MPG.PuRe. Available at: [Link]

-

Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PubMed Central. Available at: [Link]

-

Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath. Available at: [Link]

-

Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PubMed Central. Available at: [Link]

-

Glucose sensing with phenylboronic acid functionalized hydrogel-based optical diffusers. University of Birmingham's Research Portal. Available at: [Link]

-

Synthesis and photochromism of 1,2-bis(5-aryl-2-phenylethynylthien-3-yl)hexafluorocyclopentene derivatives. ResearchGate. Available at: [Link]

-

Phenylboronic acid conjugated to doxorubicin nanocomplexes as an anti-cancer drug delivery system in hepatocellular carcinoma. PubMed. Available at: [Link]

-

Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Würzburg. Available at: [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy. NIH. Available at: [Link]

-

Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]

-

4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. PubMed. Available at: [Link]

-

Mixed micelle formation with hydrophobic and hydrophilic Pluronic block copolymers: implications for controlled and targeted drug delivery. PubMed. Available at: [Link]

-

Formation and structural features of micelles formed by surfactin homologues. Frontiers. Available at: [Link]

-

Jay S. Siegel Yao-Ting Wu Editors. Springer. Available at: [Link]

-

n-Dodecylboronic acid | C12H27BO2 | CID 18184039. PubChem. Available at: [Link]

-

Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. ResearchGate. Available at: [Link]

-

(PDF) The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a Novel Amphiphile Containing Both Phenylboronic Acid and Naphthalene and Preparation of the Fluorescent Vesicular Sensor [cjcu.jlu.edu.cn]

- 5. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mixed micelle formation with hydrophobic and hydrophilic Pluronic block copolymers: implications for controlled and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Formation and structural features of micelles formed by surfactin homologues [frontiersin.org]

- 13. Self-assembled nanocomplex between polymerized phenylboronic acid and doxorubicin for efficient tumor-targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Dodecylphenyl)boronic acid (CAS: 206763-93-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Dodecylphenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in organic synthesis and materials science. Its unique structure, featuring a hydrophilic boronic acid head and a long, lipophilic dodecyl tail, imparts amphiphilic properties that are advantageous in a variety of applications. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its role as a pivotal building block in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] this compound stands out within this class of compounds due to its long alkyl chain, which can be leveraged to modify the solubility, self-assembly properties, and electronic characteristics of target molecules. This makes it a valuable reagent in the development of liquid crystals, functional polymers, and biologically active compounds where precise control over molecular architecture and physical properties is paramount.[2][3] This guide will delve into the essential technical aspects of this compound, providing a foundation for its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can influence their physical properties and reactivity.[4]

| Property | Value | Source(s) |

| CAS Number | 206763-93-1 | [5] |

| Molecular Formula | C₁₈H₃₁BO₂ | [5] |

| Molecular Weight | 290.25 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

| Solubility | Generally soluble in ethers (e.g., THF, dioxane) and some polar organic solvents. Low solubility in hydrocarbons.[4] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation.[7] This method offers high functional group tolerance and generally proceeds under mild conditions. The typical starting material is 1-bromo-4-dodecylbenzene.

Miyaura Borylation: A Step-by-Step Protocol

This protocol is a representative procedure for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding boronic acid.

Reaction Scheme:

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C18H31BO2 | CID 18172826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties [organoborons.com]

- 7. m.youtube.com [m.youtube.com]

(4-Dodecylphenyl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (4-Dodecylphenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a specialized organic reagent that has garnered significant attention from researchers and drug development professionals. Its unique amphiphilic structure, combining a hydrophilic boronic acid functional group with a long, lipophilic dodecyl chain, makes it a valuable building block in organic synthesis. This guide provides a comprehensive technical overview of its core properties, synthesis, and primary applications. As a key intermediate, its principal utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of complex biaryl systems. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its strategic role in the design of novel therapeutic agents.

Core Physicochemical Properties and Structural Insights

This compound is distinguished by its molecular architecture. The boronic acid moiety (-B(OH)₂) is a versatile functional group, capable of participating in a wide array of chemical transformations. The opposing end of the molecule features a twelve-carbon alkyl chain, which imparts significant nonpolar character. This duality governs its solubility, reactivity, and handling characteristics.

The boronic acid group is Lewis acidic and can form reversible covalent bonds with diols, a property exploited in sensors and purification. However, it is also prone to dehydration, leading to the formation of a cyclic trimer anhydride known as a boroxine. The presence of boroximes can impede reactivity in coupling reactions, making reagent quality and proper handling paramount for reproducible results.[1]

Table 1: Key Properties and Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₁BO₂ | [2][3][4] |

| Molecular Weight | 290.3 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 206763-93-1 | [2][3][4] |

| Appearance | White to off-white solid (typical) | N/A |

| Canonical SMILES | CCCCCCCCCCCC1=CC=C(C=C1)B(O)O | [2] |

| InChIKey | KCHSXQBUASGIPS-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification Strategy

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.

Synthetic Workflow

The logical pathway begins with the corresponding aryl halide, 4-bromo-1-dodecylbenzene. This precursor is converted into its Grignard reagent via reaction with magnesium metal. The subsequent reaction with a borate ester (e.g., trimethyl borate or triisopropyl borate) forms a boronate ester intermediate. This intermediate is not typically isolated but is directly hydrolyzed with aqueous acid to yield the final this compound.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from general methods for arylboronic acid synthesis.[5]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

-

Grignard Initiation: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. In the dropping funnel, add a solution of 4-bromo-1-dodecylbenzene (1.0 equivalent) in anhydrous THF.

-

Grignard Formation: Add a small portion of the aryl bromide solution to the magnesium. Once the exothermic reaction begins (indicated by solvent reflux and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C.

-

Warm-up: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature overnight with continuous stirring.

-

Hydrolysis: Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent mixture like hexanes/water, to yield the pure boronic acid.[1]

Core Application: The Suzuki-Miyaura Coupling

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for linking two aromatic rings (biaryls).[6][7]

The Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle involving three key steps.[8]

-

Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a Palladium(II) species.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-dodecylphenyl moiety) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

This protocol describes a typical Suzuki coupling using this compound with an aryl bromide.

-

Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

-

Scientist's Note: Using a slight excess of the boronic acid helps drive the reaction to completion and compensates for any inactive boroxine anhydride present. The choice of base is crucial; stronger bases like cesium carbonate can accelerate the coupling of sterically hindered or electronically deactivated partners.[9]

-

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%), or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.

-

Scientist's Note: Pre-formed catalysts like Pd(PPh₃)₄ are convenient, but generating the active catalyst in situ from a Pd(II) source and a specialized ligand often provides higher activity and stability, enabling lower catalyst loadings and milder reaction conditions.

-

-

Solvent Addition and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.[8]

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.

Role in Drug Discovery and Development

The strategic incorporation of the 4-dodecylphenyl moiety can significantly influence the pharmacokinetic profile of a drug candidate.

-

Modulating Lipophilicity: The long alkyl chain dramatically increases the lipophilicity of a molecule. In drug design, this can be used to enhance membrane permeability, improve oral bioavailability, or facilitate entry into the central nervous system.

-

Building Block for Complex Scaffolds: As a versatile coupling partner, it enables the synthesis of complex molecular architectures that are often the core of modern therapeutic agents.[7]

-

Broader Context of Boronic Acids: Beyond their role in coupling reactions, boronic acids are a privileged class of compounds in medicinal chemistry. The FDA-approved drugs bortezomib (Velcade), ixazomib (Ninlaro), and vaborbactam are all boronic acid derivatives that act as enzyme inhibitors.[10][11] This precedent underscores the value and biological compatibility of the boronic acid functional group, making reagents like this compound highly relevant to drug discovery programs.[12][13]

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential for safety and reagent integrity.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[16][17] Avoid contact with skin and eyes.[15] In case of contact, rinse thoroughly with water.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[15] Proper storage is critical to minimize the formation of the less reactive boroxine anhydride.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18172826, this compound. Available: [Link]

-

ChemMole (n.d.). 4-dodecylphenylboronic acid - 206763-93-1. Available: [Link]

-

ChemUniverse (n.d.). This compound [P55634]. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15790446, (4-(Dodecyloxy)phenyl)boronic acid. Available: [Link]

-

AbacipharmTech (n.d.). This compound. Available: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Available: [Link]

-

The Organic Chemistry Tutor (2024). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available: [Link]

-

Organic Syntheses (n.d.). Procedure for recrystallization of arylboronic acid. Available: [Link]

-

The Organic Chemistry Tutor (2020). Suzuki cross-coupling reaction. Available: [Link]

-

Silva, M.P., et al. (2020). Boron Chemicals in Drug Discovery and Development. Molecules. Available: [Link]

-

Request PDF (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. Available: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available: [Link]

-

Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available: [Link]

-

Drug Discovery & Development (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available: [Link]

-

Scott Rychnovsky Lab - UC Irvine (2011). Masking Boronic Acids for Suzuki Coupling. Available: [Link]

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C18H31BO2 | CID 18172826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties [organoborons.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

A Spectroscopic Guide to (4-Dodecylphenyl)boronic Acid: Elucidating Structure and Purity

This technical guide provides an in-depth analysis of the spectral data for (4-dodecylphenyl)boronic acid, a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its long alkyl chain imparts unique solubility properties, making it a valuable building block for functional materials and complex organic molecules. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and understand its chemical behavior. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both theoretical expectations and practical considerations for data acquisition.

The Molecular Blueprint: Structure and Properties

This compound possesses a molecular formula of C₁₈H₃₁BO₂ and a molecular weight of approximately 290.25 g/mol [1][2]. The structure consists of a p-disubstituted benzene ring, a boronic acid functional group (-B(OH)₂), and a long, straight-chain dodecyl group. This combination of an aromatic core and a lipophilic tail gives the molecule its amphiphilic character.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra[3]. To obtain sharp, well-resolved spectra, it is often advisable to use a solvent like methanol-d₄, which can break up these oligomeric species[3].

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound can be divided into three distinct regions: the aromatic region, the aliphatic region, and the boronic acid proton signal.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -B(OH)₂) | 7.7 - 8.1 | Doublet (d) | 2H |

| Aromatic (ortho to dodecyl) | 7.2 - 7.4 | Doublet (d) | 2H |

| Boronic Acid (-B(OH)₂) | 4.5 - 8.0 (broad) | Singlet (s) | 2H |

| Benzylic (-CH₂-) | 2.5 - 2.7 | Triplet (t) | 2H |

| Methylene (-CH₂-)n | 1.2 - 1.6 | Multiplet (m) | 20H |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |

-

Aromatic Protons: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear further downfield[4][5].

-

Aliphatic Protons: The long dodecyl chain will show a triplet for the terminal methyl group, a triplet for the benzylic methylene group adjacent to the aromatic ring, and a large, broad multiplet for the remaining methylene groups[6].

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and water content. They often appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-B) | 130 - 135 (often broadened) |

| Aromatic (quaternary, C-dodecyl) | 145 - 150 |

| Aromatic (CH, ortho to -B(OH)₂) | 134 - 137 |

| Aromatic (CH, ortho to dodecyl) | 127 - 129 |

| Benzylic (-CH₂-) | 35 - 37 |

| Methylene (-CH₂-)n | 22 - 32 |

| Terminal Methyl (-CH₃) | ~14 |

The carbon atom directly attached to the boron (ipso-carbon) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases may not be observed at all[7].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or methanol-d₄). Methanol-d₄ is often preferred to minimize anhydride formation[3].

-

Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer[8].

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H, C=C, B-O, and B-C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| B-O Stretch | 1330 - 1380 | Strong |

| B-C Stretch | 1000 - 1100 | Medium |

-

O-H Stretching: A prominent, broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety[9][10].

-

C-H Stretching: Strong bands between 2850 and 2960 cm⁻¹ arise from the C-H stretching of the numerous methylene and methyl groups in the dodecyl chain. Weaker bands above 3000 cm⁻¹ are due to the aromatic C-H stretches.

-

B-O Stretching: A strong absorption band in the region of 1330-1380 cm⁻¹ is a key indicator of the asymmetric B-O stretching vibration in the boronic acid group[11][12].

-

Aromatic C=C Stretching: A series of medium to strong bands between 1450 and 1600 cm⁻¹ correspond to the skeletal vibrations of the benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be recorded on the neat solid compound using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

-

Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 289.2. In positive ion mode, adducts with sodium [M+Na]⁺ (m/z ≈ 313.2) or potassium [M+K]⁺ (m/z ≈ 329.2) might be observed. The molecular ion itself, M⁺, may be observed with techniques like electron ionization (EI), but significant fragmentation is also expected.

-

Fragmentation Pattern: The fragmentation of arylboronic acids can be complex. In EI or collision-induced dissociation (CID) experiments, characteristic fragmentation patterns can emerge:

-

Loss of water: A peak corresponding to [M-H₂O]⁺ may be observed.

-

Alkyl Chain Fragmentation: The long dodecyl chain is prone to fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units)[6]. A prominent peak corresponding to the loss of a C₁₁H₂₃ radical (benzylic cleavage) would result in an ion at m/z 121.

-

Boronic Acid Fragmentation: Cleavage of the C-B bond can occur. The fragmentation of the phenylboronic acid moiety itself can lead to smaller, characteristic ions such as BO⁻ and BO₂⁻ in negative ion mode experiments[13].

-

Figure 2: General workflow for the spectroscopic analysis of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, which are compatible with ESI.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

-

Acquire spectra in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion (or a suitable precursor ion) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₈H₃₁BO₂.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its identification and characterization. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into its stability and fragmentation. For researchers in organic synthesis and materials science, a proficient interpretation of these spectral data is an indispensable skill for ensuring the quality of this versatile chemical building block.

References

- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Google Search.

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (n.d.). Google Search.

- Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Google Search.

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (n.d.). Google Search.

- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate - Canadian Science Publishing. (n.d.). Google Search.

- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate - Canadian Science Publishing. (n.d.). Google Search.

- mass spectra - fragmentation patterns - Chemguide. (n.d.). Google Search.

- Triazacoronene-Driven Synthesis and Assembly of Two-Dimensional Vinylene-Linked Covalent Organic Frameworks Tuned with - American Chemical Society. (2025). Google Search.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry - ACS Public

- Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed. (n.d.). Google Search.

- This compound | C18H31BO2 | CID 18172826 - PubChem - NIH. (n.d.). Google Search.

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Google Search.

- Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Google Search.

- Bioanalysis and Quadrupole-Time of Flight-Mass Spectrometry Driven In Vitro Metabolite Profiling of a New Boronic Acid-Based Anticancer Molecule - PubMed. (2020). Google Search.

- Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. (n.d.). Google Search.

- IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. (n.d.). Google Search.

- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Google Search.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Google Search.

- Phenylboronic acid(98-80-6) 13C NMR spectrum - ChemicalBook. (n.d.). Google Search.

- 4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties. (n.d.). Google Search.

- 1 H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid.

- (4-(Dodecyloxy)phenyl)boronic acid | C18H31BO3 | CID 15790446 - PubChem. (n.d.). Google Search.

- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz

- Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d...

Sources

- 1. This compound | C18H31BO2 | CID 18172826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties [organoborons.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Technical Guide to the Solubility and Stability of (4-Dodecylphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Duality of a Workhorse Reagent

(4-Dodecylphenyl)boronic acid is a fascinating and highly functional molecule. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is well-established. However, its performance in a laboratory setting is intrinsically tied to its physical and chemical properties, which are governed by its unique amphiphilic structure. The hydrophilic boronic acid head and the long, lipophilic dodecyl tail create a molecule with distinct solubility and stability characteristics. This guide provides an in-depth exploration of these properties, offering not just data, but the underlying chemical principles and practical, field-tested protocols to ensure its successful application in your research and development endeavors.

Part 1: The Physicochemical Landscape of this compound

The molecular architecture of this compound is the foundation of its behavior. Understanding this structure is key to predicting its interactions with solvents and its susceptibility to degradation.

Figure 1. A schematic representation of the key functional components of this compound, highlighting its hydrophilic and lipophilic domains.

Solubility Profile: A Tale of Two Ends

The pronounced lipophilic character endowed by the C12 alkyl chain dictates that this compound will be most soluble in non-polar and moderately polar aprotic organic solvents. Conversely, its solubility in highly polar solvents, especially water, is negligible.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Interaction |

| Non-polar Aprotic | Toluene, Hexanes, Diethyl Ether | High | The long alkyl chain allows for strong van der Waals interactions with these solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone | High to Moderate | These solvents effectively solvate both the non-polar tail and can interact with the polar boronic acid head. |

| Polar Protic | Methanol, Ethanol | Low | The hydrogen-bonding network of these solvents is disrupted by the large lipophilic tail, leading to poor solvation. |

| Aqueous | Water | Very Low / Insoluble | The hydrophobic nature of the dodecyl chain dominates, preventing dissolution in water.[1] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for your specific application and lot of material, the following isothermal equilibrium method is recommended.

Figure 2. A step-by-step workflow for the experimental determination of solubility.

Part 2: Navigating the Stability and Degradation of this compound

The boronic acid functional group, while versatile, is susceptible to several degradation pathways. Awareness of these pathways is crucial for proper handling, storage, and for troubleshooting reactions.

Major Degradation Pathways

There are three primary modes of degradation for arylboronic acids:

-

Dehydration to Boroxines: This is a common and often reversible process where three molecules of boronic acid lose three molecules of water to form a cyclic anhydride. This is often accelerated by heat and dry conditions. While boroxines can be less reactive in some coupling reactions, their formation alters the stoichiometry of the active reagent.

-

Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of strong oxidizing agents, to yield the corresponding phenol (4-dodecylphenol).[2][3] This is an irreversible degradation pathway that consumes the starting material.

-

Protodeboronation: This involves the cleavage of the C-B bond and its replacement by a hydrogen atom, yielding dodecylbenzene. This can be promoted by acidic or basic conditions and the presence of water.[4]

Figure 3. The primary degradation pathways of this compound.

Recommended Handling and Storage Protocols

To mitigate degradation and ensure the longevity and reactivity of the reagent, strict adherence to proper handling and storage is paramount.

Table 2: Recommended Handling and Storage Conditions

| Condition | Recommendation | Rationale |

| Atmosphere | Store and handle under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing the rates of oxidation and boroxine formation. |

| Temperature | Keep refrigerated at 2-8°C. | Low temperatures slow down the rates of all degradation pathways. |

| Light | Store in an amber vial or in a dark place. | Protects against potential light-induced degradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids.[5] | These materials can directly promote the degradation of the boronic acid. |

| Container | Keep in a tightly sealed container.[1][6][7] | Prevents the ingress of moisture and air. |

Stability Assessment Protocol

A forced degradation study can be invaluable for understanding the stability of this compound under your specific reaction or formulation conditions.

-

Sample Preparation: Prepare solutions of the boronic acid in the solvent system of interest at a known concentration.

-

Stress Conditions: Expose the solutions to various stress conditions in separate, sealed vials:

-

Thermal: Heat at an elevated temperature (e.g., 40°C, 60°C).

-

Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

-

Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

-

Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).

-

Control: Keep one sample at the recommended storage conditions.

-

-

Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Purity Analysis: Analyze the purity of each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the rate and nature of degradation.

Part 3: Implications for Drug Development and Synthesis

A thorough understanding of the solubility and stability of this compound directly impacts its application in drug discovery and development.[9][10][11][12][13]

-

Reaction Optimization: The choice of solvent is critical. A solvent in which the boronic acid is highly soluble, such as THF or toluene, is often preferred for Suzuki-Miyaura reactions to ensure a homogeneous reaction mixture and optimal reaction rates.

-

Impurity Profiling: The degradation products (phenol, hydrocarbon, boroxine) are potential impurities in the final active pharmaceutical ingredient (API). Understanding their formation allows for the development of analytical methods to detect and control them.[14]

-

Formulation Challenges: The poor aqueous solubility of this compound and its derivatives can present challenges for formulation and delivery in biological systems. Strategies such as the use of co-solvents or advanced formulation technologies may be required.

-

Process Safety: Proper handling procedures, including the use of personal protective equipment and adequate ventilation, are essential to minimize exposure risks.[1][5]

By mastering the fundamental principles of solubility and stability outlined in this guide, researchers can unlock the full potential of this compound as a powerful tool in modern chemical synthesis.

References

-

González, G., et al. (2007). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 73(2), 434-440. [Link]

-

Wang, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Busacca, C. A., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1387-1393. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

-

Ji, L., et al. (2022). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 70(43), 13735-13751. [Link]

-

Lu, R. H., et al. (2022). Polymeric Lysosome-Targeting Chimeras (PolyTACs): Extracellular Targeted Protein Degradation without Co-Opting Lysosome-Targeting Receptors. Journal of the American Chemical Society, 144(10), 4376-4385. [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Scripps Research Institute. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Leszczyński, P., et al. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6523. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Edwards, R. L., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 83(17), 10351-10357. [Link]

-

Borders, J. L., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276-283. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

-

Lesnikowski, Z. J. (2016). Recent developments with boron as a platform for novel drug design. Expert Opinion on Drug Discovery, 11(6), 569-579. [Link]

-

The Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sciencedaily.com [sciencedaily.com]

- 14. benchchem.com [benchchem.com]

The Unseen Workhorse: A Technical Guide to (4-Dodecylphenyl)boronic Acid in Advanced Research

For Immediate Release